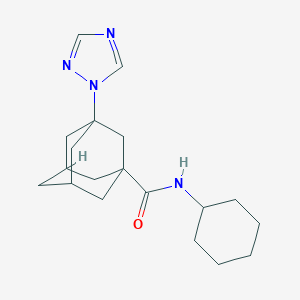
N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, commonly referred to as CTZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTZ belongs to the class of compounds known as adamantanes, which are characterized by their unique cage-like structure. CTZ has shown promise in a variety of scientific research applications, including as an antiviral agent and as a tool for investigating the structure and function of ion channels.
作用机制
The mechanism of action of CTZ is complex and not fully understood. However, it is known that CTZ interacts with a variety of ion channels, including the M2 ion channel and the NMDA receptor. CTZ inhibits the function of the M2 ion channel by blocking the flow of protons into the virus, which is required for viral replication. CTZ also interacts with the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and physiological effects:
The biochemical and physiological effects of CTZ are dependent on the specific ion channel that it interacts with. For example, CTZ has been shown to inhibit the function of the M2 ion channel, which is required for viral replication. This results in a decrease in viral replication and a reduction in the severity of viral infections. CTZ has also been shown to interact with the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. CTZ has been shown to enhance the function of the NMDA receptor, resulting in an improvement in cognitive function.
实验室实验的优点和局限性
One of the advantages of CTZ is its broad-spectrum antiviral activity. CTZ has been shown to inhibit the replication of a variety of viruses, including influenza A virus, hepatitis C virus, and human coronavirus. This makes CTZ a potentially useful tool for investigating the mechanisms of viral replication and for developing new antiviral therapies.
However, there are also limitations to the use of CTZ in lab experiments. One limitation is that CTZ is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. Additionally, CTZ has been shown to interact with a variety of ion channels, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on CTZ. One area of research is the development of new antiviral therapies based on CTZ. CTZ has shown promise as a broad-spectrum antiviral agent, and further research is needed to determine its efficacy and safety in treating viral infections.
Another area of research is the investigation of the mechanisms of action of CTZ. CTZ interacts with a variety of ion channels, and further research is needed to determine the specific mechanisms by which it exerts its effects.
Finally, CTZ may have potential applications in the treatment of neurological disorders. CTZ has been shown to interact with the NMDA receptor, which is involved in the regulation of synaptic plasticity and learning and memory. Further research is needed to determine whether CTZ can be used to treat neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, CTZ is a synthetic compound that has shown promise in a variety of scientific research applications. CTZ has been extensively studied for its potential as an antiviral agent and as a tool for investigating the structure and function of ion channels. The mechanism of action of CTZ is complex and not fully understood, but it is known to interact with a variety of ion channels. CTZ has several advantages and limitations for use in lab experiments, and there are several future directions for research on CTZ, including the development of new antiviral therapies and the investigation of its potential applications in the treatment of neurological disorders.
合成方法
The synthesis of CTZ involves a multi-step process that begins with the preparation of cyclohexylamine and 1-adamantylamine. These two compounds are then reacted with triethyl orthoformate and triethylamine to form the intermediate product, N-cyclohexyl-1-adamantylformamide. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring, resulting in the final product, N-cyclohexyl-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide.
科学研究应用
CTZ has been extensively studied for its potential applications in scientific research. One of the most promising applications of CTZ is as an antiviral agent. CTZ has been shown to inhibit the replication of a variety of viruses, including influenza A virus, hepatitis C virus, and human coronavirus. CTZ achieves this antiviral effect by inhibiting the function of the M2 ion channel, which is required for viral replication.
In addition to its antiviral properties, CTZ has also been used as a tool for investigating the structure and function of ion channels. Ion channels are membrane proteins that play a critical role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. CTZ has been shown to interact with a variety of ion channels, including the NMDA receptor, the AMPA receptor, and the TRPV1 receptor, among others.
属性
分子式 |
C19H28N4O |
|---|---|
分子量 |
328.5 g/mol |
IUPAC 名称 |
N-cyclohexyl-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H28N4O/c24-17(22-16-4-2-1-3-5-16)18-7-14-6-15(8-18)10-19(9-14,11-18)23-13-20-12-21-23/h12-16H,1-11H2,(H,22,24) |
InChI 键 |
IXIYOMXXGKMBNX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
规范 SMILES |
C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


